Diospyrol

Description

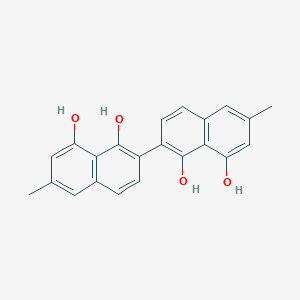

Structure

3D Structure

Properties

IUPAC Name |

2-(1,8-dihydroxy-6-methylnaphthalen-2-yl)-6-methylnaphthalene-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-11-7-13-3-5-15(21(25)19(13)17(23)9-11)16-6-4-14-8-12(2)10-18(24)20(14)22(16)26/h3-10,23-26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGBDIJBTXFUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170169 | |

| Record name | Diospyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17667-23-1 | |

| Record name | Diospyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017667231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC294435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diospyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOSPYROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0O6J59FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diospyrol: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diospyrol is a naturally occurring binaphthyl compound that has garnered significant interest within the scientific community, primarily for its potent anthelmintic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its biological activities and potential mechanisms of action. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this promising phytochemical.

Natural Sources of this compound

The primary natural source of this compound is the plant genus Diospyros, which belongs to the family Ebenaceae. Among the various species within this genus, Diospyros mollis stands out as the most well-documented and abundant source of this compound.[1] Both the fruits and the heartwood of D. mollis have been identified as rich reservoirs of this compound.[2][3][4]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its isolation, characterization, and formulation. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₈O₄ | [5] |

| Molecular Weight | 346.4 g/mol | [5] |

| IUPAC Name | 2-(1,8-dihydroxy-6-methylnaphthalen-2-yl)-6-methylnaphthalene-1,8-diol | [5] |

| Appearance | Not explicitly stated, but related compounds are described as prisms. | [2] |

| Solubility | Soluble in organic solvents like methylene chloride. | [2] |

Experimental Protocols: Isolation and Purification of this compound

The isolation and purification of this compound from its natural sources, particularly Diospyros mollis, involves a multi-step process encompassing extraction and chromatography. Below is a detailed protocol based on established methodologies for the extraction of related compounds from Diospyros species, which can be adapted for this compound.

I. Extraction from Diospyros mollis Heartwood

This protocol is adapted from the documented extraction of compounds from the heartwood of D. mollis.[2]

1. Preparation of Plant Material:

-

Obtain the heartwood of Diospyros mollis.

-

Grind the air-dried heartwood into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Soak the ground heartwood powder in methylene chloride (CH₂Cl₂) at a ratio of 1 kg of plant material to 5 L of solvent.[2]

-

Macerate at room temperature for a period of seven days, with occasional agitation to enhance extraction efficiency.[2]

-

After seven days, filter the mixture to separate the solvent extract from the plant residue.

-

Repeat the soaking process with fresh methylene chloride twice more to ensure exhaustive extraction.[2]

-

Combine the filtrates from all three extractions.

3. Concentration:

-

Evaporate the combined methylene chloride extracts to dryness under reduced pressure using a rotary evaporator. This will yield a crude gum-like extract.[2]

II. Purification by Column Chromatography

The crude extract obtained is a complex mixture of phytochemicals and requires further purification to isolate this compound. Column chromatography is a standard and effective technique for this purpose.

1. Preparation of the Column:

-

Use a glass column packed with silica gel (60-120 mesh) as the stationary phase.

-

The mobile phase will be a gradient of hexane and methylene chloride.

2. Sample Loading:

-

Dissolve a known amount of the crude extract in a minimal amount of methylene chloride.

-

In a separate container, add a small amount of silica gel to the dissolved extract and mix to form a slurry.

-

Evaporate the solvent from the slurry to obtain a dry, free-flowing powder.

-

Carefully load this powder onto the top of the prepared silica gel column.

3. Elution:

-

Begin elution with a non-polar solvent system, such as 50% methylene chloride in hexane.[2]

-

Gradually increase the polarity of the mobile phase by increasing the proportion of methylene chloride.[2]

-

Collect the eluate in fractions of a fixed volume.

4. Fraction Analysis and this compound Isolation:

-

Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing under UV light.

-

Fractions showing similar TLC profiles are pooled together.

-

Fractions containing this compound can be identified by comparison with a this compound standard if available, or by further spectroscopic analysis.

-

Evaporate the solvent from the pooled fractions containing pure this compound to obtain the isolated compound.

5. Crystallization (Optional Final Purification Step):

-

For obtaining high-purity crystalline this compound, dissolve the isolated compound in a suitable solvent mixture (e.g., methylene chloride-hexane) and allow for slow evaporation to induce crystallization.[2]

Quantitative Data

| Plant Material | Extraction Solvent | Crude Extract Yield | Isolated Compound (Not this compound) | Yield of Isolated Compound | Reference |

| Diospyros mollis Heartwood (1 kg) | Methylene Chloride | 67.8 g | Naphthaldehyde derivative | 8.05 g (0.805%) | [2] |

Biological Activity and Signaling Pathways

This compound is most renowned for its anthelmintic activity , demonstrating efficacy against various parasitic helminths.[6] While the precise molecular mechanisms and signaling pathways are still under investigation, the general mechanisms of action for anthelmintic compounds provide a framework for understanding this compound's potential modes of action.

Anthelmintic drugs typically exert their effects by:

-

Interfering with Neuromuscular Transmission: Many anthelmintics cause paralysis of the parasite by acting on neurotransmitter systems, such as cholinergic or GABAergic pathways, leading to either spastic or flaccid paralysis.[7]

-

Disrupting Metabolic Processes: Some compounds inhibit key enzymes involved in the parasite's energy metabolism, leading to starvation and death.

-

Altering Cellular Integrity: Certain drugs can disrupt the parasite's cell membrane or microtubule formation.[7]

It is plausible that this compound's anthelmintic properties arise from one or a combination of these mechanisms. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound in parasitic helminths.

Visualizations

To aid in the conceptualization of the experimental workflow and the potential biological interactions, the following diagrams are provided.

Caption: Experimental workflow for the isolation of this compound.

Caption: Putative mechanisms of anthelmintic action of this compound.

Conclusion

This compound, primarily sourced from Diospyros mollis, presents a compelling case for further investigation as a potential therapeutic agent, particularly in the realm of anti-parasitic drug development. The methodologies outlined in this guide provide a solid foundation for the isolation and purification of this compound, enabling researchers to obtain high-purity samples for detailed biological and pharmacological studies. While its anthelmintic properties are recognized, a deeper understanding of its specific molecular targets and signaling pathways is crucial for its advancement as a clinical candidate. This technical guide serves as a valuable resource for scientists dedicated to exploring the full potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. scienceasia.org [scienceasia.org]

- 3. researchgate.net [researchgate.net]

- 4. The structure of this compound, the principle from the fruit of Diospyros mollis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anthelmintic Activity of Extracts and Active Compounds From Diospyros anisandra on Ancylostoma caninum, Haemonchus placei and Cyathostomins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthelminthic efficacy of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Diospyrol Biosynthesis Pathway in Diospyros mollis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of diospyrol, a bioactive naphthoquinone found in Diospyros mollis. The information presented herein is intended for researchers, scientists, and professionals in drug development who are interested in understanding and potentially manipulating the production of this medicinally important compound. This document outlines the proposed enzymatic steps, key intermediates, and regulatory mechanisms, and provides detailed experimental protocols for pathway elucidation and analysis.

Introduction to this compound and its Significance

This compound is a bisnaphthoquinonoid compound isolated from the fruits of Diospyros mollis, a plant native to Southeast Asia. Traditionally, the fruits have been used for their anthelmintic properties. Modern research is exploring its potential in various pharmacological applications. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic properties. This compound is structurally characterized as a dimer of a 7-methyljuglone derivative.

Proposed this compound Biosynthesis Pathway

While the complete biosynthetic pathway of this compound in Diospyros mollis has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of related naphthoquinones in other plant species. It is hypothesized that the pathway originates from the polyketide pathway, leading to the formation of the monomeric unit, which then undergoes oxidative dimerization.

2.1. Stage 1: Synthesis of the Naphthoquinone Monomer (Putative)

The biosynthesis of the 7-methyljuglone core is suggested to proceed via the acetate-malonate pathway. This involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a type III polyketide synthase (PKS).

-

Step 1: Polyketide Chain Formation: An acetyl-CoA starter unit is condensed with multiple malonyl-CoA extender units by a specific PKS to form a linear poly-β-keto chain.

-

Step 2: Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization reactions to form the naphthalene ring system.

-

Step 3: Tailoring Reactions: A series of post-PKS modifications, including hydroxylation and methylation, are catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases (CYP450s) and methyltransferases (MTs) to yield the 7-methyljuglone monomer.

2.2. Stage 2: Oxidative Dimerization to this compound

The final step in this compound biosynthesis is believed to be the oxidative coupling of two molecules of the 7-methyljuglone-derived monomer. This reaction is likely catalyzed by oxidative enzymes such as laccases or peroxidases.

A diagram of the putative this compound biosynthesis pathway is presented below.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from experiments aimed at characterizing the this compound biosynthetic pathway. These tables are for illustrative purposes and serve as a template for organizing experimental results.

Table 1: Enzyme Kinetic Parameters (Hypothetical)

| Enzyme | Substrate | Km (µM) | Vmax (µmol/mg/min) | kcat (s-1) |

| DmPKS1 | Acetyl-CoA | 50 | 1.2 | 0.8 |

| DmPKS1 | Malonyl-CoA | 25 | 1.5 | 1.0 |

| DmCYP450 | Naphthalene Scaffold | 15 | 0.8 | 0.5 |

| DmLAC1 | 7-Methyljuglone derivative | 30 | 2.5 | 1.7 |

Table 2: Gene Expression Levels in Different Tissues (Hypothetical Relative Quantification)

| Gene | Leaf | Stem | Root | Fruit (Early) | Fruit (Mature) |

| DmPKS1 | 1.0 | 0.8 | 2.5 | 15.2 | 25.8 |

| DmCYP450 | 1.2 | 1.0 | 3.1 | 18.5 | 30.2 |

| DmLAC1 | 0.9 | 1.1 | 2.8 | 20.1 | 35.5 |

Table 3: Metabolite Concentrations in Different Tissues (Hypothetical)

| Metabolite | Leaf (µg/g FW) | Stem (µg/g FW) | Root (µg/g FW) | Fruit (Early) (µg/g FW) | Fruit (Mature) (µg/g FW) |

| 7-Methyljuglone derivative | 5 | 3 | 15 | 150 | 350 |

| This compound | 2 | 1 | 8 | 500 | 1200 |

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthesis pathway.

4.1. Identification of Candidate Genes via Transcriptome Analysis

This workflow outlines the process of identifying genes involved in this compound biosynthesis using RNA sequencing.

Protocol:

-

Tissue Collection: Collect fresh fruit tissues of Diospyros mollis at various developmental stages, as well as leaf, stem, and root tissues. Immediately freeze the samples in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA using a plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

cDNA Library Construction and Sequencing: Construct cDNA libraries from high-quality RNA samples and perform paired-end sequencing on an Illumina platform.

-

Transcriptome Assembly and Annotation: Assemble the raw sequencing reads into a de novo transcriptome using software like Trinity. Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Differential Expression Analysis: Identify differentially expressed genes (DEGs) between tissues with high and low this compound content. Candidate genes for this compound biosynthesis are expected to show higher expression in tissues where this compound accumulates.

4.2. Heterologous Expression and Functional Characterization of Candidate Enzymes

This protocol describes the expression of candidate genes in a heterologous host (e.g., E. coli or yeast) to confirm their enzymatic function.

Protocol:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes (e.g., DmPKS1, DmLAC1) from D. mollis cDNA and clone them into an appropriate expression vector.

-

Heterologous Expression: Transform the expression constructs into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, induction time).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

PKS Assay: Incubate the purified PKS enzyme with acetyl-CoA and malonyl-CoA. Analyze the reaction products by HPLC or LC-MS to detect the formation of the polyketide backbone.

-

Laccase/Peroxidase Assay: Incubate the purified laccase or peroxidase with the putative monomeric substrate (7-methyljuglone derivative). Monitor the formation of this compound using HPLC or LC-MS. A general spectrophotometric assay can also be performed using substrates like ABTS or guaiacol to confirm oxidative activity.

-

4.3. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is for validating the expression patterns of candidate genes identified from transcriptome analysis.

Protocol:

-

RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from various D. mollis tissues and synthesize first-strand cDNA using a reverse transcriptase kit.[1]

-

Primer Design: Design gene-specific primers for the candidate genes and a reference gene (e.g., actin or GAPDH) using software like Primer3.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[2][3]

4.4. Extraction and Quantification of this compound and its Precursors by HPLC

This protocol details the extraction and quantification of this compound and its potential precursors from plant tissues.

Protocol:

-

Extraction: Homogenize frozen plant tissue powder with a suitable solvent (e.g., methanol or ethanol). Sonicate the mixture and then centrifuge to collect the supernatant.

-

Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.

-

Detection: UV detector at a wavelength determined by the absorption maximum of this compound and its precursors.

-

Quantification: Use an external standard curve prepared with purified this compound and putative precursors.

-

Conclusion

This technical guide provides a foundational framework for investigating the biosynthesis of this compound in Diospyros mollis. The proposed pathway, based on current knowledge of naphthoquinone biosynthesis, offers a starting point for targeted research. The detailed experimental protocols provide the necessary tools for researchers to identify and characterize the genes and enzymes involved, quantify the metabolites, and ultimately understand the regulation of this important metabolic pathway. This knowledge will be instrumental in developing strategies for the enhanced production of this compound and its derivatives for pharmaceutical applications.

References

- 1. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

The Biological Activities of Diospyrol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diospyrol, a bis-naphthoquinonoid compound predominantly isolated from plants of the Diospyros genus, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth review of the current state of research on this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a comprehensive overview of this compound's therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to elucidate these activities.

Anticancer Activity

This compound and its closely related analogue, diospyrin, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through various signaling pathways.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of diospyrin and extracts containing this compound against several human cancer cell lines. It is important to note that much of the available literature focuses on diospyrin, a structurally similar compound, and crude extracts, highlighting the need for further studies on purified this compound.

| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| Diospyrin | HL-60 | Acute Myeloblastic Leukemia | > 100 µM | [1] |

| K-562 | Chronic Myelogenous Leukemia | > 100 µM | [1] | |

| HT-29 | Colon Cancer | 33.90 µM | [2] | |

| Isodiospyrin | HeLa | Cervical Carcinoma | 1.8 µg/mL | [3] |

| P-388 | Murine Lymphocytic Leukemia | 0.8 µg/mL | [3] | |

| KB | Human Epidermoid Carcinoma | 1.2 µg/mL | [3] | |

| A549 | Lung Adenocarcinoma | 2.5 µg/mL | [3] | |

| D. chamaethamnus extract | UACC62 | Melanoma | 29.12 µg/mL | [4] |

| TK10 | Renal Cell Cancer | 16.08 µg/mL | [4] | |

| MCF-7 | Breast Cancer | 24.67 µg/mL | [4] | |

| D. lotus extract | COR-L23 | Lung Cancer | 12.20 µg/mL | [4] |

Signaling Pathways in Anticancer Activity

This compound and related compounds exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Diospyrin has been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation.[5][6][7][8][9]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell growth and division. Diospyrin has been observed to modulate this pathway, contributing to its antiproliferative effects.[10][11]

-

Apoptosis Induction: Diospyrin and its derivatives have been shown to induce apoptosis by activating caspases 3 and 8.[1][12] This process is characterized by morphological changes such as cell shrinkage and the formation of apoptotic bodies.[1][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3][13][14][15][16]

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[3][14]

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration.[3]

Anti-inflammatory Activity

This compound and extracts from Diospyros species have demonstrated notable anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

Diospyrin has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Compound | Assay | Cell Line | Effect | Concentration | Reference |

| Diospyrin | NO Production | RAW 246.7 | 42.65% inhibition | 10 µM | [17] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of compounds from Diospyros species are often linked to the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

-

NF-κB Pathway: Activation of the NF-κB pathway leads to the transcription of numerous pro-inflammatory genes. Myricetin, a flavonoid found in Diospyros lotus, has been shown to suppress NF-κB activation.[18] Similarly, aqueous extracts of Diospyros kaki have been found to inhibit NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer therapeutic potential of genus Diospyros: From phytochemistry to clinical applications—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dietary influence on MAPK-signaling pathways and risk of colon and rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Anti-Inflammatory Effects of Diospyrin on Lipopolysaccharide-Induced Inflammation Using RAW 264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibitory effects of Diospyros kaki in a model of allergic inflammation: role of cAMP, calcium and nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Diospyrol: A Technical Guide to its Traditional Uses and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diospyrol, a bisnaphthoquinonoid compound predominantly found in plants of the Diospyros genus, has been a cornerstone of traditional medicine for centuries across various cultures. Its documented uses span a wide spectrum of ailments, from infectious diseases to inflammatory conditions and malignancies. This technical guide synthesizes the available scientific literature on the traditional medicinal applications of this compound, presenting a comprehensive overview of its pharmacological activities. We provide quantitative data on its efficacy, detailed experimental protocols for its evaluation, and an elucidation of its molecular mechanisms of action, with a focus on its pro-apoptotic effects. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic promise of this compound.

Traditional Medicinal Uses of this compound-Containing Plants

The genus Diospyros, commonly known as ebony, encompasses hundreds of species that are rich sources of this compound and its derivatives. Traditional medicine systems have long utilized various parts of these plants, including the fruits, bark, leaves, and roots, to treat a multitude of health issues.

One of the most prominent traditional applications is as an anthelmintic , particularly the use of fresh fruits from Diospyros mollis to expel intestinal worms.[1][2] Additionally, various Diospyros species have been employed in folk medicine for their anti-inflammatory and analgesic properties, providing relief from pain and swelling associated with various conditions.[3][4] Extracts from these plants have also been used to manage gastrointestinal disorders , including diarrhea and dysentery.

Furthermore, traditional practices have hinted at the antimicrobial and antitumor potential of these plants, with applications in treating infections and various forms of cancer.[5][6]

Quantitative Pharmacological Data

Modern scientific investigation has sought to quantify the therapeutic effects of this compound and its related compounds, providing empirical evidence for their traditional uses. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives against Cancer Cell Lines

| Compound/Extract | Cell Line | Cancer Type | IC50 | Reference |

| Diospyrin Derivative (D7) | HL-60 | Acute Myeloblastic Leukemia | Not specified, but most effective | [5] |

| Diospyrin Derivative (D7) | K-562 | Chronic Myelogenic Leukemia | Not specified, but most effective | [5] |

| Diospyrin Derivative (D7) | MCF-7 | Breast Adenocarcinoma | Not specified, but most effective | [5] |

| Diospyrin Derivative (D7) | HeLa | Cervical Carcinoma | Not specified, but most effective | [5] |

| Diospyros lotus Extract | COR-L23 | Lung Cancer | 12.2 µg/mL | [7] |

| Diospyros lotus Extract | CaCo-2 | Colorectal Adenocarcinoma | > 50 µg/mL | [7] |

| Diospyros lotus Extract | C32 | Amelanotic Melanoma | > 50 µg/mL | [7] |

| Diospyros rhodocalyx Extract | LNCaP | Prostate Cancer | 15.43 µg/mL (24h), 12.35 µg/mL (48h) | [8][9] |

Table 2: In Vitro Antimicrobial Activity of this compound and Related Compounds

| Compound/Extract | Bacterial Strain | MIC | Reference |

| Diospyrin | Streptococcus pyogenes ATCC 12344 | 1.56 - 50 µg/mL | [6] |

| Diospyrin | Streptococcus pneumoniae ATCC 33400 | 1.56 - 50 µg/mL | [6] |

| Diospyrin | Salmonella choleraesuis serotype typhi ATCC 6539 | 25 - 100 µg/mL | [6] |

| Diospyrin | Mycobacterium chelonae ATCC 19977 | 25 - 100 µg/mL | [6] |

| Isodiospyrin | Gram-positive bacteria | 0.78 - 50 µg/mL | [6] |

| Isodiospyrin | Pseudomonas aeruginosa ATCC 15443 | 50 - 100 µg/mL | [6] |

| Isodiospyrin | Salmonella typhi | 50 - 100 µg/mL | [6] |

| Isodiospyrin | Mycobacterium chelonae | 6.25 - 25 µg/mL | [6] |

| Diospyros discolor Flower Essential Oil | Bacillus cereus | 62.5 µg/mL | [10] |

| Diospyros discolor Flower Essential Oil | Staphylococcus aureus | 31.25 µg/mL | [10] |

| Diospyros discolor Flower Essential Oil | Staphylococcus epidermidis | 31.25 µg/mL | [10] |

| Diospyros discolor Flower Essential Oil | Escherichia coli | 62.5 µg/mL | [10] |

| Diospyros discolor Flower Essential Oil | Enterobacter aerogenes | 62.5 µg/mL | [10] |

| Diospyros discolor Flower Essential Oil | Candida albicans | 31.25 µg/mL | [10] |

Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Diospyros Extracts

| Extract | Animal Model | Assay | Effective Dose | % Inhibition/Effect | Reference |

| Diospyros cordifolia Methanol Extract | Rat | Carrageenan-induced paw edema | 50 mg/kg | 66.46% | [4][11] |

| Diospyros cordifolia Methanol Extract | Rat | Histamine-induced paw edema | 50 mg/kg | 58.67% | [4] |

| Diospyros cordifolia Methanol Extract | Rat | Dextran-induced paw edema | 50 mg/kg | 56.50% | [4] |

| Dinaphthothis compound G | Mouse | Carrageenan-induced paw edema | Not specified | 55.23% | [3][12] |

| Dinaphthothis compound G | Mouse | Histamine-induced paw edema | Not specified | 78.34% | [3][12] |

| Diospyros cordifolia Methanol Extract | Mouse | Tail-flick (analgesic) | 25 and 50 mg/kg | Significant, dose-dependent | [4] |

| Dinaphthothis compound G | Mouse | Hot plate (analgesic) | Not specified | Significant, dose-dependent | [3][12] |

Table 4: In Vitro Antioxidant Activity of Diospyros Extracts

| Extract | Assay | IC50 | Reference |

| Diospyros malabarica Bark Methanol Extract | DPPH radical scavenging | 9.16 µg/mL | [13][14] |

| Diospyros malabarica Bark Methanol Extract | Nitric oxide radical scavenging | 13.21 µg/mL | [13][14] |

| Diospyros malabarica Bark Methanol Extract | Superoxide radical scavenging | 25.27 µg/mL | [13][14] |

| Diospyros malabarica Bark Methanol Extract | Lipid peroxidation inhibition | 17.33 µg/mL | [13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological evaluation of this compound and related compounds.

Isolation of this compound from Diospyros mollis

A general protocol for the isolation of this compound from the black heartwood of Diospyros mollis involves solvent extraction and chromatographic separation.

-

Extraction: The dried and powdered black heartwood of Diospyros mollis is subjected to maceration with methylene chloride at room temperature for several days. The process is repeated multiple times to ensure exhaustive extraction. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[15]

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as methylene chloride. Fractions are collected and monitored by thin-layer chromatography (TLC).[15]

-

Purification: Fractions containing this compound are pooled and further purified by repeated column chromatography or other techniques like preparative TLC or crystallization to obtain pure this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 4 x 10⁴ cells/well) and incubated overnight to allow for attachment.[16]

-

Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[16]

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.[16]

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the anti-inflammatory activity of compounds.

-

Animal Groups: Rats or mice are divided into control and treatment groups.

-

Compound Administration: The test compound (e.g., Diospyros extract) is administered intraperitoneally or orally at various doses. A standard anti-inflammatory drug (e.g., phenylbutazone) is used as a positive control.[4]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of the animals to induce localized inflammation and edema.[4]

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[4]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Assessment: Hot Plate Test

The hot plate test is used to assess the central analgesic activity of a compound.

-

Animal Groups: Mice are divided into control and treatment groups.

-

Compound Administration: The test compound (e.g., dinaphthothis compound G) is administered to the treatment groups. A standard analgesic drug is used as a positive control.[12]

-

Hot Plate Test: At various time points after administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C). The time taken for the mouse to show signs of discomfort (e.g., licking its paws or jumping) is recorded as the reaction time or latency. A cut-off time is set to prevent tissue damage.[12]

-

Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

In Vitro Anthelmintic Activity Assay

This assay evaluates the efficacy of a compound against parasitic worms.

-

Parasite Collection: Adult earthworms (Pheretima posthuma) or other relevant parasitic worms are collected and washed.[17]

-

Compound Exposure: The worms are placed in petri dishes containing different concentrations of the test compound dissolved in a suitable solvent. A control group with only the solvent and a positive control with a standard anthelmintic drug (e.g., albendazole) are also included.[17]

-

Observation: The time taken for paralysis and death of the worms is recorded. Paralysis is noted when the worms do not move even when shaken, and death is confirmed when they show no movement upon being dipped in warm water.

-

Data Analysis: The efficacy of the compound is determined by comparing the time to paralysis and death with the control groups.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Cancer cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., Bradford assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.[18]

Signaling Pathways and Molecular Mechanisms

This compound and its analogues exert their therapeutic effects by modulating various cellular signaling pathways. A significant area of research has focused on their ability to induce apoptosis in cancer cells.

Induction of the Intrinsic Apoptotic Pathway

Studies have shown that diospyrin and its derivatives can trigger the intrinsic, or mitochondrial, pathway of apoptosis.[5][8] This is a critical mechanism for its anticancer activity. The process involves the following key steps:

-

Regulation of Bcl-2 Family Proteins: this compound and its analogues have been shown to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, they upregulate the expression of the pro-apoptotic protein Bax and downregulate the expression of the anti-apoptotic protein Bcl-2.[8][18]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[5]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the execution phase of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Additionally, some studies suggest the involvement of the extrinsic apoptotic pathway through the activation of caspase-8.[5]

Experimental Workflow for Investigating this compound-Induced Apoptosis

The following diagram illustrates a typical experimental workflow to investigate the pro-apoptotic effects of this compound on cancer cells.

Conclusion and Future Directions

This compound, a prominent bioactive compound from the Diospyros genus, holds considerable promise for the development of novel therapeutics. Its traditional use as an anthelmintic, anti-inflammatory, analgesic, and anticancer agent is now being substantiated by modern scientific research. The quantitative data on its efficacy, particularly its potent cytotoxic effects against various cancer cell lines and its broad-spectrum antimicrobial activity, underscore its therapeutic potential.

The elucidation of its mechanism of action, primarily through the induction of the intrinsic apoptotic pathway in cancer cells, provides a solid foundation for targeted drug design and development. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the pharmacological properties of this compound and its derivatives.

Future research should focus on several key areas. In vivo studies are crucial to validate the in vitro findings and to establish the safety and efficacy of this compound in preclinical models for its various traditional uses. Further investigation into its effects on other signaling pathways, such as those involved in inflammation (e.g., NF-κB) and cell proliferation (e.g., MAPK), will provide a more comprehensive understanding of its pleiotropic effects. Additionally, structure-activity relationship (SAR) studies on this compound derivatives could lead to the synthesis of new analogues with enhanced potency and reduced toxicity. The continued exploration of this remarkable natural product is warranted to unlock its full therapeutic potential for the benefit of human health.

References

- 1. The structure of this compound, the principle from the fruit of Diospyros mollis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anthelminthic efficacy of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo analgesic, anti-inflammatory, and sedative activity and a molecular docking study of dinaphthothis compound G isolated from Diospyros lotus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Analgesic and Anti-Inflammatory Activity of Diospyros Cordifolia Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and antiproliferative activity of Diospyros lotus L. extract and isolated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diospyros rhodocalyx Kurz induces mitochondrial-mediated apoptosis via BAX, Bcl-2, and caspase-3 pathways in LNCaP human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diospyros rhodocalyx Kurz induces mitochondrial-mediated apoptosis via BAX, Bcl-2, and caspase-3 pathways in LNCaP human prostate cancer cell line [PeerJ] [peerj.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vivo analgesic, anti-inflammatory, and sedative activity and a molecular docking study of dinaphthothis compound G isolated from Diospyros lotus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro antioxidant activity of Diospyros malabarica Kostel bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scienceasia.org [scienceasia.org]

- 16. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]

- 17. Evaluation of anthelmintic properties of extracts from some plants used as livestock dewormers by pastoralist and smallholder farmers in Kenya against Heligmosomoides polygyrus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diospyros rhodocalyx Kurz induces mitochondrial-mediated apoptosis via BAX, Bcl-2, and caspase-3 pathways in LNCaP human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of Diospyrol and Related Naphthoquinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diospyrol, a bisnaphthoquinone predominantly found in plants of the Diospyros genus, has garnered significant interest for its potential therapeutic properties, including its antioxidant activity. This technical guide provides an in-depth analysis of the antioxidant capacity of this compound and related compounds derived from Diospyros species. While research on isolated this compound is limited, studies on extracts rich in these naphthoquinones reveal potent free-radical scavenging capabilities and the modulation of key cellular signaling pathways involved in the oxidative stress response. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in this area.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates leads to oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products are a promising source of antioxidant compounds that can mitigate oxidative stress. This compound and its isomer, diospyrin, are prominent members of the naphthoquinone class of compounds found in various Diospyros species, which have been traditionally used in medicine. This guide focuses on the antioxidant potential of these compounds, summarizing the current state of knowledge.

Quantitative Antioxidant Activity

The antioxidant activity of extracts from various Diospyros species, rich in compounds like this compound, has been evaluated using a range of in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential, representing the concentration of the substance required to inhibit a specific biological or biochemical function by 50%.

Table 1: In Vitro Radical Scavenging and Inhibition Activities of Diospyros Extracts

| Plant Source | Assay | IC50 (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) | Citation |

| Diospyros malabarica bark (defatted methanol extract) | DPPH Radical Scavenging | 9.16 | - | - | [1][2] |

| Nitric Oxide Scavenging | 13.21 | - | - | [1][2] | |

| Superoxide Radical Scavenging | 25.27 | - | - | [1][2] | |

| Lipid Peroxidation Inhibition | 17.33 | - | - | [1][2] | |

| Diospyros mespiliformis leaves (aqueous decoction) | DPPH Radical Scavenging | 29.47 ± 0.06 | Trolox | - | [3] |

| ABTS Radical Scavenging | 7.53 ± 0.08 | Trolox | - | [3] | |

| Lipid Peroxidation Inhibition | 32.30 ± 1.60 | - | - | [3] | |

| Diospyros lotus leaf extract (untreated) | DPPH Radical Scavenging | 107.4 | Ascorbic Acid | - | [4] |

| Diospyros lotus leaf extract (enzyme-converted) | DPPH Radical Scavenging | 72.8 | Ascorbic Acid | - | [4] |

| Diospyros blancoi (methanol extract) | DPPH Radical Scavenging | 15.06 ± 0.49 | Ascorbic Acid | 8.11 ± 0.21 | [5] |

| Diospyros discolor bark (methanol extract) | DPPH Radical Scavenging | 45.78 | Ascorbic Acid | 43.04 | [6] |

| Diospyros discolor fruit (methanol extract) | DPPH Radical Scavenging | 69.13 | Ascorbic Acid | 43.04 | [6] |

| Diospyros discolor leaf (methanol extract) | DPPH Radical Scavenging | 72.50 | Ascorbic Acid | 43.04 | [6] |

| Diospyros mespiliformis bark and leaves | DPPH Radical Scavenging | < 0.01 | - | - | [7] |

| Diospyros mespiliformis roots | DPPH Radical Scavenging | 0.05 | - | - | [7] |

Note: The data presented is primarily from plant extracts and not isolated this compound. The antioxidant activity of these extracts is likely due to a synergistic effect of various phytochemicals, including this compound and other phenolic and flavonoid compounds.

Table 2: Effect of Diospyros Extracts on Antioxidant Enzyme Levels

| Plant Source | Treatment | Enzyme | Effect | Citation |

| Diospyros kaki leaves (total flavone extract) | In vitro (mouse osteoblast cells) | Catalase (CAT) | Enhanced activity | [3] |

| Superoxide Dismutase (SOD) | Enhanced activity | [3] | ||

| Glutathione Peroxidase (GSH-Px) | Enhanced activity | [3] | ||

| Diospyros virginiana leaf and bark (ethanolic extracts) | In vivo (CCl4-induced liver damage in rats) | Superoxide Dismutase (SOD) | Increased levels | [8] |

| Catalase (CAT) | Increased levels | [8] | ||

| Reduced Glutathione (GSH) | Increased levels | [8] |

Mechanisms of Antioxidant and Anti-inflammatory Action

The antioxidant effects of this compound and related compounds are multifaceted, involving direct radical scavenging and modulation of cellular signaling pathways that regulate the endogenous antioxidant response and inflammation.

Direct Radical Scavenging

As evidenced by the low IC50 values in DPPH, ABTS, and other radical scavenging assays, extracts from Diospyros species are effective electron or hydrogen donors, neutralizing free radicals and terminating radical chain reactions.[1][3][4][5][6] This activity is largely attributed to the phenolic and naphthoquinone structures, which can stabilize unpaired electrons.

Modulation of Cellular Signaling Pathways

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

Polyphenolic extracts from Diospyros kaki have been shown to mediate their cytoprotective effects through the activation of the Nrf2 pathway.[1] While the direct interaction of this compound with Keap1 has not been explicitly demonstrated, it is plausible that as a naphthoquinone with electrophilic properties, it could react with the cysteine residues of Keap1, thereby activating the Nrf2 signaling cascade.

Inflammation and oxidative stress are intricately linked. The mitogen-activated protein kinase (MAPK) pathways are key signaling cascades that regulate inflammatory responses. Diospyrin, an isomer of this compound, has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of p38 MAPK in lipopolysaccharide (LPS)-induced macrophages.[9] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays mentioned in the literature for evaluating compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.004% in ethanol or methanol)

-

Test compound (extract or isolated compound) at various concentrations

-

Ethanol or methanol (as solvent and for blank)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the solvent.

-

In a microplate or cuvette, mix a defined volume of the test compound solution (e.g., 2 mL) with an equal volume of the DPPH solution (e.g., 2 mL).[5]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[5]

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

Nitric Oxide (NO) Scavenging Assay

-

Principle: This assay is based on the scavenging of nitric oxide generated from sodium nitroprusside in an aqueous solution. The nitric oxide reacts with oxygen to form nitrite, which is then quantified using the Griess reagent.

-

Reagents:

-

Sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline, pH 7.4)

-

Griess reagent (equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Test compound at various concentrations

-

Positive control (e.g., Quercetin, Ascorbic Acid)

-

-

Procedure:

-

Prepare various concentrations of the test compound.

-

Mix the test compound solution with the sodium nitroprusside solution.

-

Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).[10]

-

Add an equal volume of Griess reagent to the incubated solution.

-

Allow the color to develop for a few minutes.

-

Measure the absorbance at approximately 546 nm.

-

The percentage of NO scavenging is calculated using the formula mentioned for the DPPH assay.

-

Superoxide Radical Scavenging Assay

-

Principle: This assay measures the scavenging of superoxide radicals generated by a non-enzymatic system, such as the riboflavin-light-NBT (nitroblue tetrazolium) system. The reduction of NBT by superoxide radicals to a blue formazan product is inhibited by the antioxidant.

-

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.8)

-

Riboflavin solution

-

EDTA solution

-

NBT solution

-

Test compound at various concentrations

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, riboflavin, EDTA, and NBT.

-

Add the test compound at different concentrations to the reaction mixture.

-

Illuminate the reaction mixture with a fluorescent lamp for a set time (e.g., 15 minutes) to generate superoxide radicals.

-

Measure the absorbance at 560 nm.

-

The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance compared to a control without the test compound.

-

Lipid Peroxidation Inhibition Assay

-

Principle: This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often induced by a pro-oxidant in a lipid-rich medium such as a brain or liver homogenate. The extent of lipid peroxidation is typically measured by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

-

Reagents:

-

Tissue homogenate (e.g., rat liver or brain) in a suitable buffer (e.g., Tris-HCl)

-

Pro-oxidant to induce lipid peroxidation (e.g., FeSO4-ascorbate)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Test compound at various concentrations

-

-

Procedure:

-

Prepare the tissue homogenate.

-

Incubate the homogenate with the test compound and the pro-oxidant at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA, followed by the addition of TBA reagent.

-

Heat the mixture in a boiling water bath for a set time (e.g., 15-30 minutes) to allow the formation of the MDA-TBA adduct.

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control where no antioxidant was added.

-

Future Directions and Conclusion

The available evidence strongly suggests that this compound and related compounds from Diospyros species possess significant antioxidant and anti-inflammatory properties. The multifaceted mechanism of action, involving both direct radical scavenging and modulation of key cellular signaling pathways like Nrf2 and p38 MAPK, makes these compounds promising candidates for further investigation in the context of diseases associated with oxidative stress and inflammation.

Future research should focus on:

-

Isolation and characterization: Evaluating the antioxidant activity of isolated this compound to delineate its specific contribution from the synergistic effects observed in crude extracts.

-

Mechanism of Nrf2 activation: Elucidating the precise molecular interactions between this compound and the Keap1-Nrf2 pathway, including identifying the specific cysteine residues on Keap1 that may be targeted.

-

In vivo studies: Translating the promising in vitro findings to in vivo models of oxidative stress-related diseases to assess the bioavailability, efficacy, and safety of this compound.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its antioxidant and anti-inflammatory properties and to develop more potent therapeutic agents.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. aseestant.ceon.rs [aseestant.ceon.rs]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant and antiproliferative activity of Diospyros lotus L. extract and isolated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Diospyrol: A Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diospyrol, a bisnaphthoquinonoid compound derived from plants of the Diospyros genus, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific literature, focusing on the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of this compound. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data in structured tables, details experimental protocols for pivotal studies, and visualizes the involved signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound and its derivatives, compounds found in plants of the Diospyros genus, have emerged as promising candidates.[1][2] These natural products have been traditionally used in various medicinal systems for their therapeutic properties.[3] Modern scientific investigation has begun to elucidate the specific mechanisms by which these compounds exert their anti-inflammatory effects, revealing their potential to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[1][2][4] This guide aims to consolidate the existing research to facilitate further investigation and development of this compound-based therapeutics.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with key signaling cascades that orchestrate the inflammatory response. Research has particularly highlighted its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages, which are pivotal cells in the innate immune system.[1][2][4]

Inhibition of the p38 MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines.[5][6] Studies have shown that diospyrin, a closely related compound, significantly inhibits the phosphorylation of p38 MAPK in LPS-stimulated RAW 264.7 macrophages.[1][2][4] This inhibition is a key mechanism underlying its anti-inflammatory activity, as the p38 MAPK pathway is a central regulator of the synthesis of pro-inflammatory cytokines and mediators.[5][7]

Downregulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[8][9] While direct inhibition of NF-κB by this compound is not explicitly detailed in the provided search results, related compounds from Diospyros species have been shown to inhibit this pathway.[10][11][12] For instance, myricitrin from Diospyros lotus suppresses NF-κB activation.[12] Given that the MAPK pathway can activate NF-κB, it is plausible that this compound's inhibition of p38 MAPK contributes to the downstream suppression of NF-κB activation.[13]

The ER-Stressed Calcium-p38 MAPK/CHOP/Fas Pathway

A significant finding is the involvement of an endoplasmic reticulum (ER) stress-mediated pathway. Diospyrin has been shown to inhibit calcium release from the ER in LPS-stimulated macrophages.[1][4] This reduction in intracellular calcium levels is linked to the decreased expression of C/EBP homologous protein (CHOP) and Fas receptor (a member of the tumor necrosis factor receptor superfamily).[1][2][4] This suggests that this compound's anti-inflammatory action is mediated through the ER-stressed calcium-p38 MAPK/CHOP/Fas pathway.[1][2][4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key studies on the anti-inflammatory effects of diospyrin in LPS-induced RAW 264.7 macrophages.

Table 1: Effect of Diospyrin on Nitric Oxide (NO) Production and Intracellular Calcium Release

| Concentration (µM) | NO Production (% of LPS control) | Intracellular Calcium Release (% of LPS control) |

| 0.1 | 99.15 ± 2.12 | 75.84 ± 11.98 |

| 1 | 97.94 ± 2.11 | 46.06 ± 9.44 |

| 5 | 85.76 ± 2.5 | 39.5 ± 13.49 |

| 10 | 57.35 ± 5.74 | 33.63 ± 8.18 |

Data from Jang et al. (2020) in RAW 264.7 cells stimulated with LPS.[1]

Table 2: Effect of Diospyrin on Pro-inflammatory Cytokine and Chemokine Production

| Concentration (µM) | MCP-1 (% of LPS control) | MIP-1β (% of LPS control) | IL-6 (% of LPS control) | IL-10 (% of LPS control) |

| 1 | 73.02 ± 13.18 | 97.11 ± 0.84 | 100.94 ± 1.16 | 78.56 ± 13.8 |

| 5 | 57.02 ± 9.51 | 95.24 ± 1.3 | 46.37 ± 5.6 | 28.81 ± 10.48 |

| 10 | 61.22 ± 11.23 | 67.74 ± 8.73 | 4.94 ± 1.56 | 11.32 ± 3.87 |

Data from Jang et al. (2020) in RAW 264.7 cells stimulated with LPS.[1]

Table 3: Effect of Diospyrin on Growth Factor and Other Cytokine Production

| Concentration (µM) | G-CSF (% of LPS control) | GM-CSF (% of LPS control) | VEGF (% of LPS control) | LIF (% of LPS control) | RANTES/CCL5 (% of LPS control) |

| 1 | 97.55 ± 1.78 | 86.56 ± 8.86 | 98.28 ± 3.11 | 102.46 ± 4.75 | 102.55 ± 4.47 |

| 5 | 96.19 ± 1.04 | 7.15 ± 2.96 | 35.78 ± 3.16 | 32.2 ± 5.12 | 81.13 ± 6.81 |

| 10 | 43.51 ± 12.16 | 1.12 ± 0.5 | 21.55 ± 2.64 | 4.81 ± 1.13 | 21.08 ± 5.4 |

Data from Jang et al. (2020) in RAW 264.7 cells stimulated with LPS.[1]

Table 4: Effect of Diospyrin on p38 MAPK Phosphorylation and mRNA Expression of CHOP and Fas

| Concentration (µM) | p-p38 MAPK (% of LPS control) | CHOP mRNA (% of LPS control) | Fas mRNA (% of LPS control) |

| 1 | 94.76 ± 2.14 | 60.19 ± 7.79 | 18.9 ± 3.54 |

| 5 | 84.67 ± 1.66 | 3.1 ± 0.18 | 12.69 ± 2.92 |

| 10 | 77.77 ± 4.2 | 1.71 ± 0.09 | 2.86 ± 0.51 |

Data from Jang et al. (2020) in RAW 264.7 cells stimulated with LPS.[1][4]

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key studies investigating the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 mouse macrophages.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of diospyrin (e.g., 0.1, 1, 5, and 10 µM) for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 0.1 µg/mL) to induce an inflammatory response.

Cell Viability Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure: RAW 264.7 cells are seeded in 96-well plates and treated with diospyrin at various concentrations for 24 hours. MTT solution is then added to each well and incubated. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[1]

Nitric Oxide (NO) Production Assay

-

Method: Griess Reagent Assay.

-

Procedure: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production. An equal volume of Griess reagent is mixed with the supernatant, and the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.[1]

Cytokine and Chemokine Measurement

-

Method: Multiplex Bead-Based Immunoassay (e.g., Luminex assay) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure: The levels of various cytokines and chemokines (e.g., MCP-1, MIP-1β, IL-6, IL-10, G-CSF, GM-CSF, VEGF, LIF, and RANTES/CCL5) in the cell culture supernatants are quantified. For the multiplex assay, antibody-coated beads specific for each analyte are used, and the signals are detected using a specialized reader. For ELISA, specific antibody pairs are used to capture and detect the target protein.[1]

Intracellular Calcium Measurement

-

Method: Fluo-4 NW Calcium Assay.

-

Procedure: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). After treatment with diospyrin and stimulation with LPS, the fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a spectrofluorometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[1]

Western Blot Analysis

-

Method: Standard Western blotting technique.

-

Procedure: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38 MAPK, total p38 MAPK, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

Method: Standard RNA extraction and two-step qRT-PCR.

-

Procedure: Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol). The RNA is then reverse-transcribed into cDNA. qRT-PCR is performed using SYBR Green master mix and primers specific for the target genes (e.g., CHOP, Fas, and a housekeeping gene like GAPDH for normalization). The relative mRNA expression is calculated using the 2^-ΔΔCt method.[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the anti-inflammatory effects of this compound.

Caption: this compound's anti-inflammatory signaling pathway.

Caption: General experimental workflow for this compound studies.

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory potential of this compound and related compounds from the Diospyros genus. The primary mechanism of action involves the inhibition of the ER-stressed calcium-p38 MAPK/CHOP/Fas signaling pathway, leading to a significant reduction in the production of a wide range of pro-inflammatory mediators.

For future research, several avenues warrant exploration:

-

In Vivo Studies: While in vitro data is promising, comprehensive in vivo studies in animal models of inflammatory diseases are necessary to validate the therapeutic potential and assess the pharmacokinetic and pharmacodynamic properties of this compound.

-

Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its analogs could lead to the design and synthesis of more potent and selective anti-inflammatory agents.

-

Target Identification and Validation: Further studies are needed to precisely identify the direct molecular targets of this compound within the inflammatory signaling cascades.

-

Clinical Trials: Should preclinical studies yield positive results, well-designed clinical trials will be the ultimate step to evaluate the safety and efficacy of this compound in human inflammatory conditions.

References

- 1. Anti-Inflammatory Effects of Diospyrin on Lipopolysaccharide-Induced Inflammation Using RAW 264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of Diospyrin on Lipopolysaccharide-Induced Inflammation Using RAW 264.7 Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive Effect of Methanol Extract of Diospyros malabarica (Desr.) Kostel Leaves in Mice [scirp.org]

- 4. Anti-Inflammatory Effects of Diospyrin on Lipopolysaccharide-Induced Inflammation Using RAW 264.7 Mouse Macrophages [mdpi.com]

- 5. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Effects and Mechanisms of Action of Coussaric and Betulinic Acids Isolated from Diospyros kaki in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of Diospyros kaki in a model of allergic inflammation: role of cAMP, calcium and nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Herbs and Derived Natural Products on Lipopolysaccharide-Induced Toxicity: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

Diospyrol: An In-depth Technical Guide on its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals